molecular formula C21H15F4N5O2S B12366656 Apalutamide-d7

Apalutamide-d7

Cat. No.: B12366656
M. Wt: 484.5 g/mol
InChI Key: HJBWBFZLDZWPHF-FJNYTKNASA-N
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Description

Apalutamide-d7 is a deuterated form of apalutamide, a next-generation oral androgen receptor inhibitor. Apalutamide is primarily used in the treatment of prostate cancer, specifically non-metastatic castration-resistant prostate cancer (nmCRPC). The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of apalutamide due to its enhanced stability and resistance to metabolic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apalutamide-d7 involves the incorporation of deuterium atoms into the apalutamide molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Apalutamide-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .

Scientific Research Applications

Apalutamide-d7 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of apalutamide.

    Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of apalutamide.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions involving apalutamide.

    Biological Research: Studied for its effects on androgen receptor signaling and prostate cancer cell growth

Mechanism of Action

Apalutamide-d7, like apalutamide, exerts its effects by binding to the ligand-binding domain of the androgen receptor. This binding inhibits the translocation of the androgen receptor to the nucleus, preventing it from binding to androgen response elements (AREs) on DNA. This inhibition blocks the transcription of androgen-responsive genes, ultimately reducing the growth and proliferation of prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apalutamide-d7 is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterparts. This makes it particularly valuable in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C21H15F4N5O2S

Molecular Weight

484.5 g/mol

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3,5D2,6D2

InChI Key

HJBWBFZLDZWPHF-FJNYTKNASA-N

Isomeric SMILES

[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC([2H])([2H])[2H])F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H]

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F

Origin of Product

United States

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